Trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate
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Overview
Description
Trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate is a chemical compound with the molecular formula C8H14F3NO4S and a molecular weight of 277.26 g/mol . This compound is known for its unique structure, which includes a trifluoroacetic acid group, a methyl ester, and a sulfanyl propanoate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate typically involves the reaction of methyl 3-[(2-aminoethyl)sulfanyl]propanoate with trifluoroacetic acid . The reaction conditions often include the use of a solvent such as methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mechanism of Action
The mechanism of action of trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate can be compared with other similar compounds, such as:
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate: This compound lacks the trifluoroacetic acid group, which significantly alters its chemical properties and reactivity.
Trifluoroacetic acid methyl 3-[(2-hydroxyethyl)sulfanyl]propanoate:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it valuable for various research applications .
Properties
IUPAC Name |
methyl 3-(2-aminoethylsulfanyl)propanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.C2HF3O2/c1-9-6(8)2-4-10-5-3-7;3-2(4,5)1(6)7/h2-5,7H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPAVADSVGWYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145119-03-5 |
Source
|
Record name | methyl 3-[(2-aminoethyl)sulfanyl]propanoate; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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